2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a complex organic compound that incorporates a nicotinamide moiety linked to a unique oxadiazole-pyrrole system. This compound's structure suggests it may possess interesting pharmacological and chemical properties, making it a subject of scientific research across various fields.
準備方法
Synthetic routes and reaction conditions:
Route 1: This compound can be synthesized through a multi-step synthetic pathway. The first step typically involves the preparation of the nicotinamide derivative, followed by the formation of the oxadiazole ring and the final attachment of the pyrrole group.
Step 1: Synthesis of nicotinamide precursor from nicotinic acid using a dehydration reaction.
Step 2: Formation of the 1,2,4-oxadiazole ring via cyclization reactions involving hydrazine derivatives and carboxylic acids.
Step 3: Coupling of the oxadiazole intermediate with a pyrrole derivative through a nucleophilic substitution reaction.
Industrial production methods:
The large-scale production of this compound would likely follow the outlined synthetic routes with optimizations for yield, cost-effectiveness, and environmental impact. This includes the use of continuous-flow reactors, solvent recycling, and other green chemistry principles to ensure sustainable production.
化学反応の分析
Types of reactions it undergoes:
Oxidation: It may undergo oxidation at the pyrrole moiety, leading to the formation of various oxidized derivatives.
Reduction: The oxadiazole ring could be reduced under specific conditions, potentially altering the electronic structure of the compound.
Substitution: It may undergo nucleophilic or electrophilic substitution reactions at the pyrrole or nicotinamide rings.
Common reagents and conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for halogenation reactions.
Major products formed:
Oxidized derivatives: of the pyrrole ring.
Reduced oxadiazole: derivatives.
Substituted products: at various positions on the nicotinamide or pyrrole rings.
科学的研究の応用
Chemistry: Used in the development of new synthetic methodologies and as a building block for more complex molecules.
Biology: Investigated for its potential role as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the design of new materials with specific electronic or photophysical properties.
作用機序
The specific mechanism of action for 2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide would depend on its application. Generally, this compound may interact with molecular targets such as enzymes or receptors, altering their activity through competitive or non-competitive inhibition. The oxadiazole and nicotinamide groups may engage in hydrogen bonding or van der Waals interactions, stabilizing the compound's binding to its target.
類似化合物との比較
2-hydroxy-N-(3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide: Similar structure, lacking the methyl group on the pyrrole.
2-hydroxy-N-((3-(1H-indol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide: Substitution of the pyrrole with an indole moiety.
2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)methyl)nicotinamide: Replacement of oxadiazole with thiadiazole.
Uniqueness:
What sets 2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide apart is the presence of the methyl group on the pyrrole ring, potentially altering its electronic properties and reactivity compared to its analogs. This may enhance its binding affinity to biological targets and alter its pharmacokinetic properties, making it a compound of interest for various research applications.
特性
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-19-7-3-5-10(19)12-17-11(22-18-12)8-16-14(21)9-4-2-6-15-13(9)20/h2-7H,8H2,1H3,(H,15,20)(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHNTEPZWOKAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。